Rabdosin B

Descripción general

Descripción

Rabdosin B is an ent-kaurene diterpenoid compound that is primarily isolated from the air-dried aerial parts of the plant Isodon japonica. This compound has been studied for its various biological activities, including its effects on root growth and development in plants, as well as its potential cytotoxic effects on human tumor cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rabdosin B is typically purified from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The air-dried aerial parts of Isodon japonica are subjected to solvent extraction, followed by purification using chromatographic techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from its natural plant source .

Análisis De Reacciones Químicas

Types of Reactions: Rabdosin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives of this compound .

Aplicaciones Científicas De Investigación

Rabdosin B has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard and in the synthesis of other compounds.

Biology: Studied for its effects on plant growth and development, particularly in root growth and root hair development.

Medicine: Investigated for its cytotoxic effects on human tumor cell lines, including HepG2, GLC-82, and HL-60.

Mecanismo De Acción

Rabdosin B exerts its effects through various mechanisms:

Comparación Con Compuestos Similares

- Oridonin: Known for its strong inhibitory effects on lipid peroxidation and DNA damage protection.

- Lasiokaurin: Exhibits moderate inhibition of lipid peroxidation.

- Wangzaozin A: Similar to Rabdosin B in its inhibitory effects on lipid peroxidation.

- Rabdosinate: Weaker inhibitor of lipid peroxidation compared to this compound .

Actividad Biológica

Rabdosin B is a diterpenoid compound isolated from various species of the genus Isodon, particularly Isodon rubescens. This compound has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects. Research has primarily focused on its mechanisms of action and potential therapeutic applications.

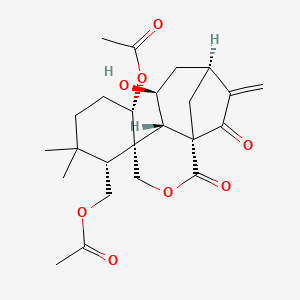

Chemical Structure and Properties

This compound is characterized by its unique diterpenoid structure, which contributes to its biological activity. The specific molecular formula and structural characteristics can be detailed through spectroscopic analysis, although exact data from the search results is limited.

Antitumor Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the bioactivity of several diterpenoids, including this compound, it was found to possess potent cytotoxicity against cancer cells such as:

- B16–F10 (melanoma)

- A375 (melanoma)

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

The IC50 values for these cell lines were reported to be below 10 μM, indicating strong efficacy in inhibiting cell proliferation .

The mechanisms through which this compound exerts its antitumor effects include:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells, which is critical for preventing tumor growth.

- Inhibition of Cell Division : At higher concentrations, this compound has been observed to inhibit root growth in Lactuca sativa by affecting both cell length in mature regions and cell division, suggesting a similar effect may occur in cancer cells .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Immunomodulatory Effects

Research indicates that this compound can enhance immune responses, potentially aiding in the treatment of immunocompromised conditions or enhancing the efficacy of vaccines.

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups receiving no treatment. The study concluded that this compound could serve as a promising agent for cancer therapy.

Case Study 2: Inflammatory Response Modulation

Another study investigated the effects of this compound on inflammatory markers in human cell lines. The findings revealed that treatment with this compound led to decreased levels of TNF-alpha and IL-6, indicating its potential use in managing chronic inflammatory conditions.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[(1S,1'R,3'S,5R,6S,7S,9S)-3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-12-15-8-16(27)19-23(9-15,20(12)28)21(29)31-11-24(19)17(10-30-13(2)25)22(4,5)7-6-18(24)32-14(3)26/h15-19,27H,1,6-11H2,2-5H3/t15-,16+,17-,18+,19-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXJXSFHXOVGTA-DUAAMXSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@]2(COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)[C@H](CCC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84304-92-7 | |

| Record name | Rabdosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084304927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of Rabdosin B on cancer cells?

A1: this compound demonstrates promising anti-cancer activity, particularly against human liver cancer cells (HepG2). Research indicates that this compound effectively inhibits the proliferation of HepG2 cells at low concentrations (3.125–12.5 µmol/L). [, ] At higher concentrations (25–50 µmol/L), this compound exhibits a lethal effect on these cells, inducing apoptosis at 25 µmol/L and necrosis at 50 µmol/L. [, ] Further investigation is necessary to fully elucidate the underlying mechanisms of cell death.

Q2: How does this compound affect DNA?

A2: Studies reveal that this compound causes damage to DNA both within a cellular system and in a cell-free environment. In human liver cancer cells (HepG2), this compound (6–15 µmol/L) leads to a time- and dose-dependent increase in DNA damage. [, ] In a cell-free system, lower concentrations (1–50 µmol/L) of this compound cause some damage to calf thymus DNA, exhibiting intercalative and unwinding effects. [, ] At higher concentrations (10–25 mmol/L), this compound effectively cleaves pBR322 DNA. [, ] This DNA damage is suggested as a potential mechanism for the observed growth inhibition and apoptosis in HepG2 cells. [, ]

Q3: Does this compound possess any antioxidant properties?

A3: Yes, research suggests that this compound exhibits antioxidant activity. Studies using human peripheral blood mononuclear cells (PBMCs) demonstrate that this compound provides concentration-dependent protection against DNA damage induced by hydrogen peroxide (H2O2). [, ] Additionally, this compound demonstrates strong inhibitory effects on lipid peroxidation in rat liver microsomes. [, ]

Q4: What is the impact of this compound on plant growth?

A4: Research suggests that this compound exhibits allelopathic potential, influencing the growth of certain plants. Studies using lettuce as a test organism show that this compound, at concentrations ranging from 40 to 160 µmol/L, significantly stimulates root growth. [] Conversely, other ent-kaurene diterpenes, excluding this compound, significantly inhibit root growth and root hair development at higher concentrations in lettuce. []

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its analogs?

A6: Research suggests that the presence of an exo-methylene cyclopentanone moiety within the molecular structure of this compound and its analogs is crucial for maintaining their cytotoxic activity and DNA-damaging potential. [] Furthermore, the stereochemistry of specific functional groups significantly impacts the biological activity of these compounds. For instance, the –OAc group at the C-1 position in Lasiokaurin exhibits a greater stereospecific blockade compared to the –OH group at the same position in Oridonin. [] This structural variation results in Lasiokaurin exhibiting weaker cytotoxicity and DNA damage potential compared to Oridonin. []

Q6: What is the source of this compound?

A7: this compound is a naturally occurring diterpenoid primarily isolated from plants belonging to the Isodon genus, specifically species like Isodon japonica and Isodon rubescens. [, , , ] These plants are recognized for their diverse array of bioactive compounds, including ent-kaurene diterpenoids like this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.